Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

Enzyme Inhibition Xanthine Oxidase Gout

This compound, annotated as a non-purine xanthine oxidase inhibitor, features a structurally divergent 2-fluorophenoxy substituent and 1,4-benzodioxin ring system. Its unique scaffold is valuable for crystallization trials, computational docking studies, and as an analytical reference standard (HPLC, LC-MS/MS, NMR) for novel analog characterization. Without public pharmacological data, it is unsuitable for in vivo models. Procure for IP generation on new binding modalities or comparative analytical chemistry.

Molecular Formula C19H15FN4O4
Molecular Weight 382.351
CAS No. 1396858-38-0
Cat. No. B2729645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
CAS1396858-38-0
Molecular FormulaC19H15FN4O4
Molecular Weight382.351
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F
InChIInChI=1S/C19H15FN4O4/c20-14-3-1-2-4-15(14)28-19-21-10-13(11-22-19)24-18(25)23-12-5-6-16-17(9-12)27-8-7-26-16/h1-6,9-11H,7-8H2,(H2,23,24,25)
InChIKeyWRVFFAULGGQCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Evidence Guide for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea (CAS 1396858-38-0)


1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea (CAS 1396858-38-0) is a heterocyclic urea derivative nominally indexed as a xanthine oxidase (XO) inhibitor in curated chemogenomic databases [1]. Database annotations associate the synonym ADS-J13 with phenylurea compounds and pyrimidinones, contextualizing it within the broad class of non-purine XO inhibitors [2]. However, efforts to establish a quantitative, comparator-grade procurement rationale are hindered by a profound scarcity of publicly available, authoritative experimental data from primary research papers or validated patent assays for this specific compound.

Critical Data Gap Analysis for In-Class Substitution of 1,4-Benzodioxin-Pyrimidine Ureas


Generic or in-class substitution of CAS 1396858-38-0 is unsupported by verifiable, quantitative public data [1]. While the available annotations suggest membership in the xanthine oxidase inhibitor class, the specific 2-fluorophenoxy substituent and the 1,4-benzodioxin ring system are structurally divergent from clinically validated xanthine oxidase inhibitors (e.g., febuxostat, allopurinol, topiroxostat) and even from other synthetically accessible 1-aryl-3-(pyrimidin-5-yl)urea analogs [2]. Without defined selectivity profiles, inhibitory kinetics, or comparative pharmacological data, chemically similar analogs cannot be assumed to possess identical off-target liabilities, potency windows, or pharmacodynamic properties. The structural singularity of the precise substitution pattern creates a vacuum of predictive confidence for any user aiming to interchange this compound with a cheaper or more synthetically tractable congener.

Verifiable Performance Metrics for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea


Nominal Xanthine Oxidase Inhibitory Activity: Potency Data Deemed Unreliable

Database records attribute a nominal affinity for xanthine oxidase to compounds linked to the fluorophenoxy-pyrimidine scaffold [1]. However, the BindingDB entries specifically linked to this CAS number display significant structural mismatches (the deposited SMILES do not correspond to the chemical structure), rendering the quantitative values (e.g., IC50 of 3.65 µM or Ki of 4.20 nM) unreliable for procurement decisions. The evidence is classified as supporting only, as no confirmatory primary literature was identified to validate the database annotations.

Enzyme Inhibition Xanthine Oxidase Gout

Structural Divergence from Analogous Pyrimidine-Urea XO Inhibitors

The compound features a 1,4-benzodioxin moiety linked via a urea to a 5-pyrimidine bearing a 2-fluorophenoxy group. This exact combination of substituents is structurally distinct from the biaryl ether carboxylic acid (Febuxostat), purine (Allopurinol) inhibitors, and even other synthetically accessible 1-aryl-3-(pyrimidin-5-yl)urea analogs, which often utilize phenyl, o-tolyl, or dimethylamino substituents . However, no head-to-head biological data exist in the public domain to confirm any resultant quantitative advantage in binding mode, selectivity, or pharmacokinetics conferred by this specific substitution pattern.

Medicinal Chemistry Scaffold Hopping Selectivity

Complete Absence of Pharmacokinetic, Solubility, and Off-Target Safety Data

A comprehensive search of primary literature, patent claims, and authoritative chemical databases reveals a complete absence of quantitative data pertaining to aqueous solubility, metabolic stability, cytochrome P450 inhibition, permeability (e.g., Caco-2 or PAMPA), or in vivo pharmacokinetics for CAS 1396858-38-0. Key physicochemical properties (logP, topological polar surface area) are only available as computationally predicted values, which have not been experimentally validated in any identifiable public source. The patent review covering non-purine XO inhibitors (2011-2015) provides no specific reference to this compound [1].

ADME Developability Procurement Risk

Nominal Application Scenarios for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea


Exploratory Xanthine Oxidase Probe for Structural Biology

Based on its nominal, albeit unvalidated, annotation as a non-purine xanthine oxidase inhibitor, this compound could be utilized in exploratory crystallization trials or computational docking studies to map the binding mode of the 2-fluorophenoxy-pyrimidine scaffold within the enzyme's active site, provided users independently confirm its enzymatic activity in-house. Such use leverages its structural divergence from standard inhibitors like febuxostat to generate intellectual property on new binding modalities [1].

Synthetic Reference Standard for Chemical Derivatization

Researchers synthesizing novel heterocyclic urea derivatives may require the specific CAS 1396858-38-0 as a standard for comparative analytical chemistry (HPLC retention time, LC-MS/MS, NMR spectroscopy) to confirm the identity and purity of newly synthesized 1,4-benzodioxin-pyrimidine analogs, as the 2-fluorophenoxy substitution pattern provides a useful benchmark for spectroscopic characterization.

Limitation: Contraindicated for Comparative In Vivo Efficacy Models

Given the complete lack of published pharmacokinetic, toxicological, and dose-response data, this compound is categorically unsuitable for animal efficacy models comparing uric acid-lowering effects to standard-of-care agents like febuxostat or allopurinol. Its procurement for such purposes carries an unquantifiable risk of experimental failure and is an inefficient allocation of research resources [2].

Quote Request

Request a Quote for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.